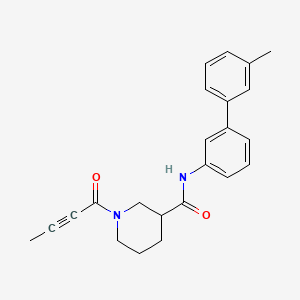![molecular formula C20H22ClN3O2 B6038215 N-[1-[(2-chlorophenyl)methyl]-5-oxopyrrolidin-3-yl]-3-(dimethylamino)benzamide](/img/structure/B6038215.png)
N-[1-[(2-chlorophenyl)methyl]-5-oxopyrrolidin-3-yl]-3-(dimethylamino)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-[(2-chlorophenyl)methyl]-5-oxopyrrolidin-3-yl]-3-(dimethylamino)benzamide is a complex organic compound that features a pyrrolidinone ring, a chlorophenyl group, and a dimethylaminobenzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[(2-chlorophenyl)methyl]-5-oxopyrrolidin-3-yl]-3-(dimethylamino)benzamide typically involves multiple steps. One common route starts with the preparation of the pyrrolidinone ring, followed by the introduction of the chlorophenyl group and the dimethylaminobenzamide moiety. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH can enhance the efficiency and consistency of the production process.
化学反応の分析
Types of Reactions
N-[1-[(2-chlorophenyl)methyl]-5-oxopyrrolidin-3-yl]-3-(dimethylamino)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
科学的研究の応用
N-[1-[(2-chlorophenyl)methyl]-5-oxopyrrolidin-3-yl]-3-(dimethylamino)benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[1-[(2-chlorophenyl)methyl]-5-oxopyrrolidin-3-yl]-3-(dimethylamino)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- N-[1-(2-chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide
- N-[(2-chlorophenyl)methyl]-2-(1-methylethyl)benzamide
Uniqueness
N-[1-[(2-chlorophenyl)methyl]-5-oxopyrrolidin-3-yl]-3-(dimethylamino)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
IUPAC Name |
N-[1-[(2-chlorophenyl)methyl]-5-oxopyrrolidin-3-yl]-3-(dimethylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O2/c1-23(2)17-8-5-7-14(10-17)20(26)22-16-11-19(25)24(13-16)12-15-6-3-4-9-18(15)21/h3-10,16H,11-13H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQMNNSBRODDIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NC2CC(=O)N(C2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-methoxyphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B6038134.png)

![methyl 4-(3-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}-1-piperidinyl)-4-oxobutanoate](/img/structure/B6038159.png)
![6-hydroxy-5-[(E)-indol-3-ylidenemethyl]-1-naphthalen-1-yl-2-sulfanylidenepyrimidin-4-one](/img/structure/B6038161.png)
![5,5-Diethyl-2-[(4-methoxyphenyl)methylimino]-1-methyl-1,3-diazinane-4,6-dione](/img/structure/B6038166.png)
![ethyl 5-[4-(dimethylamino)benzylidene]-2-[(4-fluorophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6038170.png)
![1-(3-CHLOROPHENYL)-3-[4-(2-FURYLCARBONYL)PIPERAZINO]-1H-PYRROLE-2,5-DIONE](/img/structure/B6038175.png)


![3,3-dimethyl-5-{2-[(5-methyl-2-thienyl)carbonyl]hydrazino}-5-oxopentanoic acid](/img/structure/B6038206.png)
![3-{4-[4-(dimethylamino)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B6038225.png)
![4-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}-1-[2-(trifluoromethyl)benzyl]-2-pyrrolidinone](/img/structure/B6038228.png)
![2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide](/img/structure/B6038239.png)
![1-acetyl-N-(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-4-piperidinecarboxamide](/img/structure/B6038241.png)
